Ethyl isothiocyanate
Overview
Description
Ethyl isothiocyanate is an organic compound with the formula C₃H₅NS. It is a member of the isothiocyanate family, characterized by the functional group R−N=C=S. This compound is known for its distinctive pungent odor and is commonly referred to as ethyl mustard oil. This compound is used in various fields, including organic synthesis, biochemistry, and industrial applications .
Mechanism of Action
Target of Action
Ethyl isothiocyanate (EITC) primarily targets Candida albicans , a type of yeast, and has shown significant antifungal activity . It also interacts with glutathione , a molecule that plays a crucial role in maintaining cellular redox homeostasis . EITC has been found to inhibit tubulin polymerization , which is vital for cell division and structure .
Mode of Action
EITC inhibits the growth of Candida albicans and its virulence factors, such as yeast-to-hyphal form transition, adhesion to polystyrene surfaces, and biofilm formation . It blocks ergosterol biosynthesis, a crucial component of fungal cell membranes, and arrests C. albicans cells at the S-phase . EITC also causes reactive oxygen species (ROS)-dependent cellular death and nuclear or DNA fragmentation .
In the case of glutathione, EITC engages in a reaction catalyzed by the enzyme glutathione S-transferase (GST) . This interaction is crucial for the detoxification process in cells.
Biochemical Pathways
EITC affects several biochemical pathways. It regulates the expression of genes involved in the signal transduction pathway and inhibits yeast-to-hyphal form morphogenesis by upregulating TUP1, MIG1, and NRG1 and downregulating PDE2 and CEK1 genes . This regulation disrupts the normal functioning of C. albicans, leading to its inhibition.
EITC also interferes with the microtubule formation process, inhibiting tubulin polymerization . This disruption can lead to cell cycle arrest, affecting cell division and structure.
Pharmacokinetics
It’s known that eitc is an oil-like liquid that is insoluble in water . This property could affect its bioavailability and distribution in the body.
Result of Action
The action of EITC leads to significant molecular and cellular effects. It inhibits the growth and virulence factors of C. albicans, leading to its death . The disruption of tubulin polymerization can lead to cell cycle arrest, affecting cell division and structure .
Action Environment
The action of EITC can be influenced by environmental factors. For instance, the antimicrobial properties of EITC can vary depending on the type of cells exposed to it . Additionally, the concentration of EITC can also influence its efficacy . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of EITC.
Biochemical Analysis
Biochemical Properties
Ethyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a highly reactive nucleophile, facilitating the synthesis of diverse compounds . It interacts with enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It inhibits the growth of C. albicans, a common fungal pathogen, at a concentration of 0.5 mg/ml . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a functional group found in compounds with the formula R−N=C=S . It can engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . It also has the potential to inhibit or activate enzymes and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, dietary phenthis compound reduced tumor size when given simultaneously with MNU, a carcinogen . The chemopreventive effects were not seen when it was given after the tumor initiation by MNU .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical properties . It could interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important for understanding its biochemical properties . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isothiocyanate can be synthesized through several methods:
From Ethylamine: One common method involves the reaction of ethylamine with carbon disulfide and an alkylating agent.
Photocatalyzed Reaction: Another method involves the photocatalyzed reaction of ethylamine with carbon disulfide, producing this compound in good yields.
Electrochemical Method: A practical and mild electrochemical method enables the preparation of this compound from ethylamine and carbon disulfide without using toxic reagents.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group.
Hydrolysis: It is susceptible to hydrolysis, forming ethylamine and carbon dioxide.
Addition Reactions: this compound can participate in addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include thioureas, ureas, and carbamates.
Hydrolysis Products: Hydrolysis yields ethylamine and carbon dioxide.
Scientific Research Applications
Ethyl isothiocyanate finds broad utility in scientific research across multiple domains:
Comparison with Similar Compounds
Allyl Isothiocyanate: Known for its presence in mustard oil, it shares similar reactivity and applications.
Phenyl Isothiocyanate: Used in amino acid sequencing, it has a similar structure but different applications.
Benzyl Isothiocyanate: Found in cruciferous vegetables, it has notable anticancer properties.
Uniqueness of Ethyl Isothiocyanate: this compound is unique due to its specific reactivity profile and applications in both organic synthesis and biochemistry. Its ability to inhibit fungal growth and its use in industrial applications further distinguish it from other isothiocyanates .
Properties
IUPAC Name |
isothiocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNYJWAFDZLWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060258 | |
Record name | Ethane, isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Sharp mustard-like aroma | |
Record name | Ethyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.004 | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
542-85-8 | |
Record name | Ethyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3284MJ2T8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.